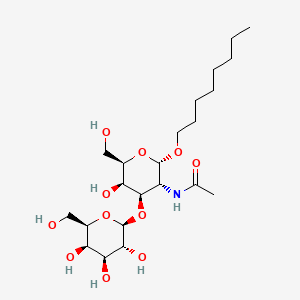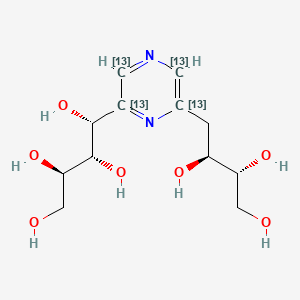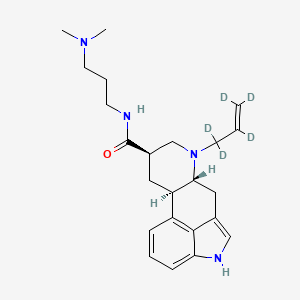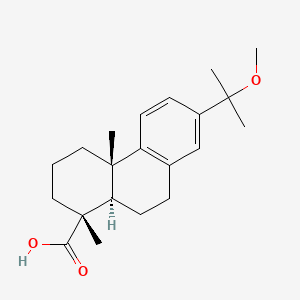
Octyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside is a carbohydrate-based surfactant . It is also known as N-Acetyl-1-O-octyl-3-O-beta-D-galactopyranosyl-alpha-D-galactosamine . The molecular formula is C22H41NO11 and the molecular weight is 495.56 .
Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C22H41NO11/c1-3-4-5-6-7-8-9-31-21-15 (23-12 (2)26)20 (17 (28)14 (11-25)32-21)34-22-19 (30)18 (29)16 (27)13 (10-24)33-22/h13-22,24-25,27-30H,3-11H2,1-2H3, (H,23,26)/t13-,14-,15-,16+,17+,18+,19-,20-,21+,22+/m1/s1 . Physical And Chemical Properties Analysis
The compound is a minimum of 95% pure and is dried by centrifugal evaporation from an aqueous solution . It is stored at -20°C for long-term storage .Aplicaciones Científicas De Investigación
Antioxidant Activity Analysis
One area of scientific research relevant to compounds like Octyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside involves the development and application of analytical methods for determining antioxidant activity. A review by Munteanu and Apetrei (2021) outlines critical tests used for this purpose, including the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests. These methods, based on spectrophotometry, allow for the assessment of antioxidant capacity in complex samples, potentially including those containing the compound (Munteanu & Apetrei, 2021).
Hepatoprotective and Antioxidant Properties
Another promising field of research involves exploring natural products for their pharmacological activities. For instance, Hyperoside (Hyp), a flavonol glycoside related to compounds like this compound, has been investigated for its hepatoprotective and antioxidant properties. Jang (2022) highlights Hyp's potential in improving liver pathophysiology through enhanced antioxidant responses, suggesting similar compounds may also offer therapeutic benefits in liver diseases (Jang, 2022).
Glycosylation Studies
Research into the structure and function of glycoproteins involves studying the glycosylation patterns of various compounds, including this compound. Takizawa (1998) reviewed the progress in the study of the ABO blood group system, highlighting the isolation and characterization of oligosaccharides from human erythrocytes, which are essential for understanding blood group antigens and potentially the roles of similar glycosylated compounds in biological processes (Takizawa, 1998).
Biomedical Applications of Polyamino Acids
Additionally, the synthesis and application of polyamino acids, such as poly(glutamic acid) and poly(lysine), have been explored for their potential biomedical uses. These compounds, related to this compound in their application in biomedical materials and drug delivery systems, offer insights into the development of biocompatible and biodegradable materials. Shih, Van, and Shen (2004) discuss the properties and applications of these polyamino acids, suggesting the broader relevance of glycosylated compounds in drug delivery and tissue engineering (Shih, Van, & Shen, 2004).
Propiedades
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-octoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41NO11/c1-3-4-5-6-7-8-9-31-21-15(23-12(2)26)20(17(28)14(11-25)32-21)34-22-19(30)18(29)16(27)13(10-24)33-22/h13-22,24-25,27-30H,3-11H2,1-2H3,(H,23,26)/t13-,14-,15-,16+,17+,18+,19-,20-,21+,22+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVIBJFXURBICK-FFIPVLBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41NO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858219 |
Source


|
| Record name | Octyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
607353-49-1 |
Source


|
| Record name | Octyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(3,4-Dichlorobenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565447.png)


![Benzyl [1-(benzyloxy)-2-oxoazetidin-3-yl]carbamate](/img/structure/B565452.png)


![3-[[2-(Aminocarbonyl)hydrazinylidene]methyl]-4,4,4-trifluoro-2-butenoic acid ethyl ester](/img/structure/B565459.png)


